![molecular formula C13H26OS2Si B12522526 3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one CAS No. 668460-66-0](/img/structure/B12522526.png)
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one is a chemical compound with a unique structure that includes a trimethylsilyl group and a dithiane ring
準備方法
The synthesis of 3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one typically involves multiple steps. One common method includes the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base to form the trimethylsilyl derivative. This intermediate is then reacted with 1,3-dithiane under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
化学反応の分析
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds
科学的研究の応用
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antifungal and antibacterial properties
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique reactivity and stability
作用機序
The mechanism by which 3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one exerts its effects involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The dithiane ring can act as a protecting group for carbonyl compounds, facilitating selective reactions .
類似化合物との比較
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one can be compared with similar compounds such as:
3,3-Dimethyl-1-trimethylsilyl-1-butyne: This compound shares the trimethylsilyl group but lacks the dithiane ring, making it less versatile in certain reactions.
3,3-Dimethyl-2-butanol, trimethylsilyl ether: This compound has a similar structure but with an alcohol group instead of a ketone, leading to different reactivity and applications.
(1-tert-Butylvinyloxy)trimethylsilane: This compound also contains a trimethylsilyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of the trimethylsilyl group and the dithiane ring, providing a balance of stability and reactivity that is valuable in various chemical processes.
特性
CAS番号 |
668460-66-0 |
|---|---|
分子式 |
C13H26OS2Si |
分子量 |
290.6 g/mol |
IUPAC名 |
3,3-dimethyl-1-(2-trimethylsilyl-1,3-dithian-2-yl)butan-2-one |
InChI |
InChI=1S/C13H26OS2Si/c1-12(2,3)11(14)10-13(17(4,5)6)15-8-7-9-16-13/h7-10H2,1-6H3 |
InChIキー |
KRZKPNALKAUXSU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CC1(SCCCS1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



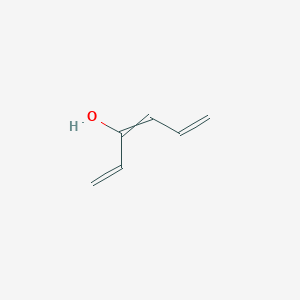
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)
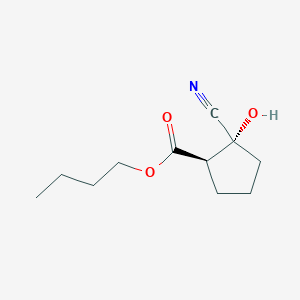
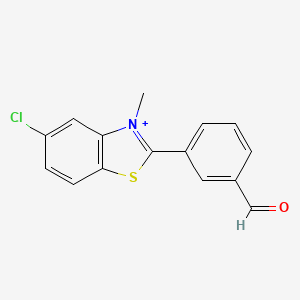
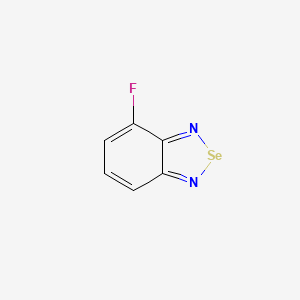
silane](/img/structure/B12522467.png)
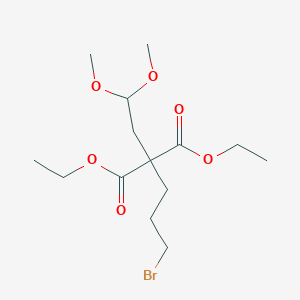
![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)
![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)
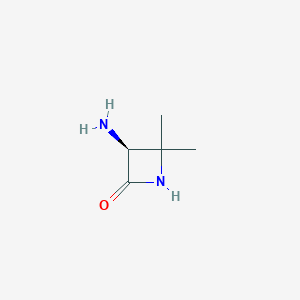

![3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
